molecular formula C23H31N3O4S B2985827 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897611-44-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No.: B2985827
CAS No.: 897611-44-8
M. Wt: 445.58
InChI Key: MVKNNRUBMMAATQ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its interactions with various biological targets, making it a subject of interest in pharmacological research.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects.

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptor can affect various biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds . .

Preparation Methods

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity, including molecular mechanisms, receptor interactions, and relevant case studies.

The compound's molecular formula is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S with a molecular weight of approximately 448.5 g/mol. Its structure features a piperazine ring, which is significant for its interaction with various receptors in the central nervous system (CNS) .

Property Value
Molecular FormulaC20H24N4O6S
Molecular Weight448.5 g/mol
CAS Number897611-24-4

This compound primarily interacts with alpha1-adrenergic receptors (α1-ARs). This interaction is crucial for modulating various physiological responses, including those related to cardiovascular and neurological functions. The compound has shown potential in treating conditions such as:

  • Cardiac hypertrophy
  • Congestive heart failure
  • Hypertension
  • Depression
  • Asthma

The binding affinity to α1-ARs suggests that it may influence neurotransmitter release and neuronal excitability, making it a candidate for further research in neuropharmacology .

Receptor Interactions

Research indicates that compounds similar to this compound exhibit significant antagonistic effects on 5-HT1A serotonin receptors . This receptor antagonism can lead to increased neuronal firing rates and altered synaptic transmission, which are critical in the treatment of anxiety and depression .

Case Studies

  • Study on Neurotransmitter Dynamics : A study demonstrated that the compound effectively modulated serotonin levels in the dorsal raphe nucleus (DRN), indicating its role as a potential therapeutic agent for mood disorders. The administration of the compound resulted in a significant increase in serotonin neuron firing rates, showcasing its efficacy as a 5-HT1A antagonist .
  • Cardiovascular Implications : Another investigation focused on the cardiovascular effects of α1-receptor antagonists similar to this compound. Results indicated that such compounds could reduce blood pressure and improve cardiac function in hypertensive models, suggesting their utility in managing cardiovascular diseases .

Summary of Findings

The biological activity of this compound is characterized by its interaction with key receptors involved in neurotransmission and cardiovascular regulation. Its potential applications span various therapeutic areas, particularly within neurology and cardiology.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-30-22-12-6-5-11-21(22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12H,7,10,13-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNNRUBMMAATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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